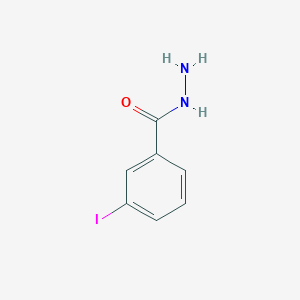

3-Iodobenzohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2O/c8-6-3-1-2-5(4-6)7(11)10-9/h1-4H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWUMULSRFHKKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346854 | |

| Record name | 3-Iodobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39115-94-1 | |

| Record name | 3-Iodobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 39115-94-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3-Iodobenzohydrazide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodobenzohydrazide is an aromatic hydrazide derivative that serves as a valuable and versatile building block in medicinal and organic chemistry.[1] Its molecular architecture, featuring a reactive hydrazide moiety and a strategically positioned iodine atom on a phenyl ring, offers a unique combination of properties that are highly advantageous for drug discovery and development. The hydrazide group is a key pharmacophore in numerous established drugs, while the iodine substituent can be leveraged for halogen bonding, as a site for further chemical modification, or to modulate pharmacokinetic properties.

This compound and its derivatives have been investigated for a range of biological activities, including antimicrobial and cytotoxic effects.[2][3] For instance, derivatives of this compound have been used to synthesize inorganic-organic hybrid materials that show potent inhibitory effects against viruses like Coxsackievirus B3 (CVB3) with low cytotoxicity, marking them as promising candidates for antiviral research.[1] Understanding the fundamental physicochemical properties of this compound is therefore paramount for any researcher aiming to utilize this scaffold. These properties—including molecular structure, solubility, and acid-base characteristics—govern everything from reaction kinetics and purification efficiency to biological absorption, distribution, metabolism, and excretion (ADME).

This guide provides a comprehensive, field-proven analysis of the core physicochemical attributes of this compound. It moves beyond a simple listing of data points to explain the causality behind experimental choices and provides detailed, actionable protocols for in-house validation, empowering researchers to make informed decisions in their drug development workflows.

Section 1: Molecular Structure and Identity

The precise three-dimensional structure of a molecule is the ultimate determinant of its physical and biological properties. For this compound, confirming its covalent structure and understanding its solid-state conformation are the first steps in a thorough characterization.

Core Chemical Identifiers

A summary of the fundamental molecular properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₇IN₂O | [1] |

| Molecular Weight | 262.05 g/mol | [1] |

| CAS Number | 39115-94-1 | [1] |

| Appearance | White to off-white crystalline solid (Expected) | General chemical knowledge |

Crystallographic Analysis

While a specific crystal structure for the 3-iodo isomer is not publicly available, the structure of the closely related 4-Iodobenzohydrazide provides critical insights. In its crystal lattice, the hydrazide group is inclined at an angle of 13.3° with respect to the benzene ring. The structure is stabilized by extensive intermolecular hydrogen bonds, specifically N—H⋯N and N—H⋯O interactions, which form distinct ring patterns. This hydrogen bonding network is a dominant force in the crystal packing and significantly influences the compound's melting point and solubility. It is highly probable that this compound adopts a similar, non-planar conformation and participates in a comparable hydrogen-bonding network.

The workflow for determining such a structure is a cornerstone of chemical characterization.

Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol describes a self-validating system for determining the molecular structure of a crystalline compound like this compound.

-

Crystal Growth (Self-Validation Step 1):

-

Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).

-

Slowly add a co-solvent in which the compound is less soluble (e.g., deionized water) until slight turbidity persists.

-

Gently warm the solution to redissolve the precipitate and then allow it to cool to room temperature undisturbed over several days. The formation of well-defined, non-twinned crystals is the first indicator of high sample purity.

-

-

Crystal Selection and Mounting:

-

Under a microscope, select a clear, well-formed single crystal (typically 0.1-0.3 mm in each dimension).

-

Carefully mount the crystal on a cryo-loop using a minimal amount of cryoprotectant oil (e.g., Paratone-N).

-

Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. This minimizes thermal motion and radiation damage.

-

-

Data Collection:

-

Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer (e.g., a Bruker Kappa APEX II).

-

Perform an initial unit cell determination to confirm the crystal quality and identify the lattice parameters.

-

Execute a full data collection strategy, typically involving multiple runs of omega and phi scans to ensure complete data coverage and redundancy.

-

-

Structure Solution and Refinement (Self-Validation Step 2):

-

Process the raw diffraction data (integration and scaling) using appropriate software (e.g., SAINT).

-

Solve the structure using direct methods or Patterson methods (e.g., using SHELXS). This step should reveal the positions of the heavier atoms, particularly iodine.

-

Refine the structural model against the experimental data using full-matrix least-squares refinement (e.g., using SHELXL). This iterative process involves refining atomic positions, and anisotropic displacement parameters, and adding hydrogen atoms to calculated positions.

-

A successful refinement, indicated by low residual factors (R1 < 5%) and a goodness-of-fit (GooF) value near 1.0, provides high confidence in the final structure.

-

Section 2: Spectroscopic Characterization

Spectroscopic analysis provides an essential fingerprint of the molecule, confirming its identity, assessing its purity, and providing insight into its electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are critical.

-

¹H NMR Analysis: The electron-withdrawing nature of the iodine atom and the carbonyl group will deshield the adjacent aromatic protons, causing them to appear at a higher chemical shift (further downfield). The protons of the hydrazide group (-CONHH -NH₂ ) are exchangeable and may appear as broad signals. Their chemical shift is highly dependent on the solvent and concentration.

-

¹³C NMR Analysis: The carbon atom directly bonded to the iodine (C3) will show a characteristic signal, though its intensity may be reduced due to the quadrupolar effect of the iodine nucleus. The carbonyl carbon (C=O) will appear significantly downfield, typically in the 165-175 ppm range.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| H2 | 8.1 - 8.3 | 138 - 140 | ortho to both I and C=O; highly deshielded. |

| H4 | 7.8 - 8.0 | 135 - 137 | ortho to I; deshielded. |

| H5 | 7.3 - 7.5 | 128 - 130 | meta to I and C=O. |

| H6 | 7.7 - 7.9 | 132 - 134 | ortho to C=O; deshielded. |

| NH | 9.5 - 10.5 (broad) | N/A | Amide proton, exchangeable. |

| NH₂ | 4.5 - 5.5 (broad) | N/A | Amine protons, exchangeable. |

| C1 | N/A | 133 - 135 | Aromatic carbon attached to C=O. |

| C2 | N/A | 138 - 140 | Aromatic carbon. |

| C3 | N/A | 95 - 98 | Aromatic carbon attached to Iodine (ipso-carbon). |

| C4 | N/A | 135 - 137 | Aromatic carbon. |

| C5 | N/A | 128 - 130 | Aromatic carbon. |

| C6 | N/A | 132 - 134 | Aromatic carbon. |

| C=O | N/A | 165 - 168 | Carbonyl carbon. |

Experimental Protocol: Acquiring a Standard ¹H NMR Spectrum

-

Sample Preparation:

-

Accurately weigh 5-10 mg of dry this compound directly into a clean, dry NMR tube.[4]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound is likely soluble and the NH protons will be clearly visible).[4]

-

Cap the tube and gently invert it several times to fully dissolve the sample. A brief period in an ultrasonic bath can aid dissolution.

-

Internal Standard (Self-Validation): Add a small drop of a solution containing an internal standard, such as tetramethylsilane (TMS), to provide a reference point (δ 0.00 ppm).

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into a spinner turbine and set the correct depth using a depth gauge.[5]

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field to achieve maximum homogeneity. This is an iterative process to obtain sharp, symmetrical peaks.

-

Tune and match the probe to the sample to ensure maximum signal transmission and sensitivity.[5]

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, a 45° pulse angle, and a relaxation delay of 1-2 seconds).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in positive, absorptive mode.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative ratios of the different types of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3200 - 3400 | N-H Stretch | Hydrazide (NH, NH₂) | Strong, Broad |

| 3000 - 3100 | C-H Stretch | Aromatic Ring | Medium to Weak |

| 1640 - 1680 | C=O Stretch (Amide I) | Carbonyl | Strong, Sharp |

| 1500 - 1600 | N-H Bend (Amide II) / C=C Stretch | Hydrazide / Aromatic | Medium |

| ~1300 | C-N Stretch | Amide/Amine | Medium |

| 500 - 600 | C-I Stretch | Carbon-Iodine | Medium to Weak |

The presence of a strong, sharp peak around 1650 cm⁻¹ is a definitive indicator of the carbonyl group, while the broad absorption above 3200 cm⁻¹ confirms the N-H bonds of the hydrazide moiety.

Section 3: Core Physicochemical Properties

These properties are fundamental to predicting a compound's behavior in both chemical and biological systems, directly impacting its suitability as a drug candidate.

Melting Point and Thermal Behavior

The melting point is a critical indicator of purity. A sharp, well-defined melting point suggests a highly pure crystalline substance, whereas a broad melting range often indicates the presence of impurities. For the parent compound, benzohydrazide, the melting point is approximately 112-115 °C.[6][7] The addition of a heavy iodine atom and the potential for different crystal packing interactions would be expected to increase the melting point of this compound significantly.

Differential Scanning Calorimetry (DSC) is the preferred method for this determination as it provides a highly accurate and reproducible measurement of the melting temperature (Tₘ) and the enthalpy of fusion (ΔHfus).

Experimental Protocol: Melting Point Determination by DSC

-

Sample Preparation:

-

Accurately weigh 2-5 mg of finely powdered, dry this compound into a Tzero aluminum DSC pan.[8][9]

-

Place the corresponding lid on the pan and hermetically seal it using a sample press. This prevents any loss of sample due to sublimation.

-

Prepare an identical empty, sealed pan to be used as a reference. This allows for the "differential" measurement of heat flow.[8]

-

-

Instrument Setup and Execution:

-

Place the sample pan and the reference pan into the appropriate slots in the DSC autosampler or manual cell.

-

Set up the experimental method in the control software. A typical method involves:

-

Equilibration at a starting temperature (e.g., 25 °C).

-

A heating ramp at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C).[9]

-

A cooling segment back to the starting temperature.

-

-

Purge the DSC cell with an inert gas (e.g., nitrogen at 50 mL/min) to provide a stable atmosphere and prevent oxidative degradation.[9]

-

-

Data Analysis (Self-Validation):

-

The output is a plot of heat flow versus temperature. Melting is observed as an endothermic event (a peak).

-

Determine the melting point (Tₘ) by calculating the extrapolated onset temperature of the melt peak.[10] For pure organic compounds, the onset is the most reproducible point.

-

The sharpness of the peak is a qualitative indicator of purity. A pure sample will yield a sharp, narrow peak.

-

Integrate the area of the peak to determine the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample.

-

Solubility Profile

Solubility is a critical factor for bioavailability and formulation. A compound must have adequate aqueous solubility to be absorbed in the gastrointestinal tract, yet also possess sufficient lipophilicity to cross cell membranes. The structure of this compound—with its polar hydrazide group capable of hydrogen bonding and its nonpolar iodophenyl ring—suggests it will have moderate solubility in polar solvents and limited solubility in nonpolar solvents.

Table 4: Predicted Solubility Profile of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble | Hydrazide group allows H-bonding, but the large iodophenyl ring is hydrophobic. |

| Ethanol / Methanol | Polar Protic | Soluble | "Like dissolves like"; good balance for both polar and nonpolar parts of the molecule.[6] |

| DMSO / DMF | Polar Aprotic | Highly Soluble | Strong polar aprotic solvents are excellent at dissolving a wide range of organic molecules.[11] |

| Dichloromethane | Chlorinated | Sparingly Soluble | Moderate polarity; may dissolve some but not as well as more polar options. |

| Hexane / Toluene | Nonpolar | Insoluble / Very Slightly Soluble | The polar hydrazide group prevents dissolution in highly nonpolar solvents.[11] |

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[11][12]

-

Preparation:

-

For each solvent to be tested, add an excess amount of solid this compound to a known volume of the solvent in a sealed vial (e.g., 10 mg in 2 mL of solvent). The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[13]

-

Prepare a set of standards of known concentrations of the compound in each solvent for creating a calibration curve.

-

-

Equilibration:

-

Place the sealed vials in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).[13]

-

Agitate the samples for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate.[13] A preliminary time-course experiment can be run to confirm when the concentration of the dissolved solute no longer increases.

-

-

Sample Analysis (Self-Validation):

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. To ensure no solid particulates are transferred, filter the aliquot through a 0.45 µm syringe filter (e.g., PTFE or nylon, chosen for solvent compatibility).

-

Quantify the concentration of this compound in the filtered supernatant using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

The concentration is determined by comparing the analytical response of the sample to the pre-generated calibration curve. This comparison validates the accuracy of the final measurement.

-

Acidity and Basicity (pKa)

The pKa value defines the pH at which a molecule is 50% ionized. This is a critical parameter as the charge state of a drug affects its solubility, permeability, and interaction with its biological target. The benzohydrazide moiety has two ionizable sites: the terminal amino group (-NH₂) can be protonated (acidic pKa), and the amide proton (-NH-) can be deprotonated under strongly basic conditions. For the parent benzohydrazide, the pKa of the conjugate acid (R-CONHNH₃⁺) is approximately 3.0.[7][14] This means that at physiological pH (~7.4), the hydrazide group will be overwhelmingly in its neutral form.

Table 5: Expected pKa Values for this compound

| Ionizable Group | Process | Expected pKa | Consequence at pH 7.4 |

| Hydrazinium (-CONHNH₃⁺) | Acidic Dissociation | ~2.8 - 3.2 | Almost entirely neutral (-CONHNH₂) |

| Amide (-CONHNH₂) | Basic Dissociation | > 12 | Remains neutral |

Potentiometric titration is a highly accurate method for determining pKa values.[15][16]

Experimental Protocol: pKa Determination by Potentiometric Titration

-

System Calibration (Self-Validation):

-

Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).[17] The accuracy of the pKa measurement is directly dependent on the accuracy of the pH measurement.

-

-

Sample Preparation:

-

Prepare an aqueous solution of this compound (e.g., 20 mL of a 1 mM solution). A co-solvent like methanol may be required if aqueous solubility is low, though this will yield an apparent pKa (pKa').[15]

-

Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[17]

-

Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of bases.[16][17]

-

-

Titration Procedure:

-

To determine the acidic pKa, first acidify the sample solution to ~pH 2 with a standardized HCl solution.

-

Titrate the solution by adding small, precise increments of a standardized NaOH solution (e.g., 0.1 M).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches ~12.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point. More accurately, it can be determined from the inflection point of the curve by calculating the first or second derivative of the titration curve. The peak in the first derivative plot corresponds to the equivalence point.

-

Section 4: Safety and Handling

As a laboratory reagent, this compound requires careful handling. It may cause skin and serious eye irritation and could cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust. Avoid creating dust.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical scaffold of significant interest, poised for further application in medicinal chemistry and materials science. This guide has detailed its core physicochemical properties, providing not just data, but also the scientific rationale and robust experimental protocols necessary for its effective use and characterization. From its solid-state structure defined by hydrogen bonding to its predicted solubility and ionization behavior, each property provides a critical piece of the puzzle for the drug development professional. By leveraging the insights and methodologies presented herein, researchers can confidently advance their work, whether it involves synthesizing novel derivatives, developing new antiviral agents, or exploring its potential in other cutting-edge applications.

References

- BenchChem. (n.d.). A-Benzoyl-2-methylbenzohydrazide: An In-depth Technical Guide to its Solubility in Organic Solvents.

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- ChemicalBook. (n.d.). Benzohydrazid | 613-94-5.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- Chemister.ru. (n.d.). benzohydrazide.

- SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.

- Solubility of Things. (n.d.). N'-Phenylbenzohydrazide.

- TA Instruments. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Boston University. (n.d.). Basic NMR Concepts.

- PubChem. (n.d.). Benzoylhydrazine.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, D2O, predicted) (NP0063803).

- American Chemical Society. (2025, March 25). Solvability Measurement, Solvent Impact, Thermodynamic Modeling, and Special Solvation of Benzohydrazide in Aqueous Cosolvent.

- CureFFI.org. (2016, April 27). Differential scanning calorimetry.

- SpectraBase. (n.d.). 3-iodo-4-methyl-N'-[(E)-1-phenylethylidene]benzohydrazide.

- Human Metabolome Database. (2021, September 11). Showing metabocard for Benzohydrazide (HMDB0249018).

- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.

- PubMed. (2021, July 1). Iodinated 1,2-diacylhydrazines, benzohydrazide-hydrazones and their analogues as dual antimicrobial and cytotoxic agents. Bioorganic & Medicinal Chemistry.

- ResearchGate. (n.d.). Iodinated 1,2-Diacylhydrazines, Benzohydrazide-Hydrazones and their Analogues as Dual Antimicrobial and Cytotoxic Agents | Request PDF.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition.

- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.

- S4Science. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC.

- BenchChem. (n.d.). This compound | CAS 39115-94-1 | Supplier.

- University of Cambridge. (n.d.). Quantitative NMR Spectroscopy.

- SciELO. (n.d.). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC.

- Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Organic & Biomolecular Chemistry.

- Supporting Information. (n.d.). General Information.

- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- PubMed Central. (2013, August 8).

- ChemicalBook. (n.d.). 3-Iodobenzoic acid(618-51-9) 1H NMR spectrum.

- Beilstein Journals. (n.d.). Supporting Information Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas MS spectra of isot.

- ResearchGate. (n.d.). A comparison of pKa values for Ar-NH2 and some hydrazides.

- PubMed. (n.d.).

- PubMed Central. (n.d.). Clinical Pharmacology, Uses, and Adverse Reactions of Iodinated Contrast Agents: A Primer for the Non-radiologist.

- PubMed Central. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide.

- Sigma-Aldrich. (n.d.). Benzhydrazide Benzoic acid hydrazide.

- ResearchGate. (n.d.). ¹H NMR spectra of the 4-iodobenzene and 2,3,5-tri-iodobenzene....

- Royal Society of Chemistry. (n.d.).

- PubMed Central. (n.d.).

Sources

- 1. This compound|CAS 39115-94-1|Supplier [benchchem.com]

- 2. Iodinated 1,2-diacylhydrazines, benzohydrazide-hydrazones and their analogues as dual antimicrobial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 6. benzohydrazide [chemister.ru]

- 7. Benzoylhydrazine | C7H8N2O | CID 11955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. engineering.purdue.edu [engineering.purdue.edu]

- 9. scielo.br [scielo.br]

- 10. s4science.at [s4science.at]

- 11. benchchem.com [benchchem.com]

- 12. enamine.net [enamine.net]

- 13. scielo.br [scielo.br]

- 14. Benzohydrazid | 613-94-5 [m.chemicalbook.com]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. creative-bioarray.com [creative-bioarray.com]

An In-depth Technical Guide to 3-Iodobenzohydrazide: Synthesis, Safety, and Applications

This guide provides a comprehensive technical overview of 3-Iodobenzohydrazide, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, detailed safety protocols, physical and chemical properties, a robust synthesis method, and its current applications, particularly in the realm of antiviral research.

Chemical Identity and Properties

This compound is an aromatic hydrazide derivative. The presence of an iodine atom and a hydrazide functional group makes it a versatile building block in organic synthesis.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₇IN₂O | [2][3] |

| Molecular Weight | 262.05 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 151-153 °C | [3] |

Safety Data and Handling

Adherence to strict safety protocols is paramount when handling this compound. This compound is classified as an irritant and requires careful handling to avoid exposure.

GHS Classification

-

Signal Word: Warning

-

GHS Pictogram:

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

Prevention: P261, P264, P271, P280

-

Response: P302 + P352, P304 + P340, P312, P305 + P351 + P338

-

Storage: P403 + P233, P405

-

Disposal: P501

-

Handling and Storage Recommendations

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[3] Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of methyl 3-iodobenzoate with hydrazine hydrate. This nucleophilic acyl substitution reaction is a standard and efficient method for preparing hydrazides from esters.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine methyl 3-iodobenzoate (1.0 equivalent) and ethanol.[1]

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.2 equivalents) dropwise.[1]

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-5 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: After the reaction is complete, cool the flask to room temperature. A white precipitate of this compound should form.

-

Filtration and Washing: Filter the precipitate using a Buchner funnel and wash it thoroughly with cold water to remove any unreacted hydrazine hydrate.[3]

-

Drying: Dry the purified product in a vacuum oven.

Applications in Research and Drug Development

This compound serves as a valuable precursor in the synthesis of various heterocyclic compounds. Its derivatives have garnered significant interest in medicinal chemistry.

Antiviral Potential

Hydrazide and hydrazone derivatives are known to possess a wide range of biological activities, including antiviral properties.[4][5] The mechanism of action for many antiviral hydrazones involves the inhibition of viral replication.[4] While the specific antiviral mechanism of this compound is not extensively studied, it is hypothesized that its derivatives could interfere with viral enzymes or the process of viral uncoating within host cells.

A notable application of this compound is its use as an organic ligand in the synthesis of iodobenzoyldiazenido-functionalized polyoxometalates (POMs). These hybrid materials have demonstrated significant in vitro inhibitory effects against Coxsackievirus B3 (CVB3).

The inclusion of iodine in pharmaceutical compounds can influence their metabolic stability and biodistribution, which is a critical consideration in drug design.[6] The carbon-iodine bond's stability is a key factor in the development of radioiodinated pharmaceuticals for imaging and therapy.[6]

Conclusion

This compound is a chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined synthesis and the biological activity of its derivatives make it a compound of interest for further research and development. Proper safety precautions are essential for its handling and use in a laboratory setting.

References

- BenchChem. (2025). Troubleshooting guide for the synthesis of benzohydrazide derivatives.

- The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents.

- Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 10(2), 5235-5239.

-

PubMed Central. (n.d.). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. Retrieved from [Link]

- Chemical Methodologies. (2018). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies, 2(3), 256-267.

-

Open Access Pub. (n.d.). Iodine. Journal of New Developments in Chemistry. Retrieved from [Link]

- MDPI. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules, 27(15), 4987.

- MDPI. (2016).

-

Rock Chemicals, Inc. (2024). Role of Iodine and Its Derivatives in Different Industries. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Iodine compounds – Knowledge and References. Retrieved from [Link]

- MDPI. (2020). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Molecules, 25(21), 5006.

-

ResearchGate. (n.d.). Hydrazides with antiviral activity. [Image]. Retrieved from [Link]

- PubMed. (2011). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Arzneimittelforschung, 61(9), 521-528.

- PubMed Central. (2016). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Future Medicinal Chemistry, 8(12), 1433-1454.

- SpringerLink. (2024). Hydrazide–Hydrazones as Potential Antitubercular Agents: An Overview of the Literature (1999–2023). Medicinal Chemistry Research, 33, 1-24.

Sources

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. chemmethod.com [chemmethod.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 3-Iodobenzohydrazide: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 3-iodobenzohydrazide, a key building block in medicinal chemistry. In the absence of extensive published solubility data for this specific compound, this guide offers a predictive analysis of its solubility based on its structural characteristics and the known properties of related benzohydrazide derivatives. More critically, this document serves as a practical handbook, providing researchers with detailed, step-by-step experimental protocols to determine the solubility of this compound in various organic solvents. These protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for applications in drug discovery, process chemistry, and formulation development.

Introduction: The Significance of this compound in Modern Drug Discovery

This compound is an aromatic hydrazide derivative of significant interest in the field of medicinal chemistry. Its molecular architecture, featuring a benzoyl group, a hydrazide moiety, and an iodine substituent, makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds and complex organic molecules. These resulting structures are often explored for their potential as novel therapeutic agents. The hydrazide functional group, in particular, is a common pharmacophore found in many biologically active compounds.

The solubility of a compound is a critical physicochemical parameter that profoundly influences its utility in both laboratory research and pharmaceutical development. For researchers, understanding the solubility of this compound is paramount for:

-

Reaction Condition Optimization: Selecting an appropriate solvent is crucial for achieving optimal reaction kinetics, yield, and purity during the synthesis of its derivatives.

-

Purification and Crystallization: Knowledge of solubility in different solvents is fundamental to developing effective recrystallization and chromatographic purification methods.[1]

-

Compound Handling and Storage: Proper dissolution is necessary for preparing stock solutions for screening and analysis.

In the context of drug development, solubility directly impacts a compound's bioavailability, formulation possibilities, and ultimately, its therapeutic efficacy. A thorough understanding of the solubility profile of this compound and its derivatives is, therefore, a foundational requirement for any research and development program involving this important scaffold.

Chemical and Physical Properties of this compound

To predict the solubility of this compound, it is essential to first analyze its molecular structure and the physicochemical properties it imparts.

Molecular Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₇IN₂O

-

Molecular Weight: 262.05 g/mol

The key structural features that will govern its solubility are:

-

The Benzene Ring: A nonpolar, aromatic ring that contributes to solubility in nonpolar and aromatic solvents through van der Waals forces and π-π stacking interactions.

-

The Hydrazide Group (-CONHNH₂): A polar functional group capable of acting as both a hydrogen bond donor (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen and the nitrogen atoms). This group will promote solubility in polar protic and aprotic solvents.

-

The Iodine Atom: A large, polarizable halogen atom that can participate in halogen bonding and other dipole-dipole interactions, potentially influencing solubility in a range of solvents.

Expected Solubility Profile of this compound

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents. The interplay between its polar and nonpolar functionalities suggests a broad, but varied, solubility profile. For a related compound, benzohydrazide, it is known to be soluble in water and alcohol, and slightly soluble in ether, acetone, and chloroform.[2] This provides a valuable point of reference.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol, Water | Good to Moderate | The hydroxyl group of these solvents can form strong hydrogen bonds with the hydrazide moiety. The presence of the nonpolar benzene ring and the large iodine atom may limit very high solubility, especially in water. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Good to Excellent | These solvents are strong hydrogen bond acceptors and have high dielectric constants, which will effectively solvate the polar hydrazide group. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to Low | Ethers are weakly polar and can act as hydrogen bond acceptors. The nonpolar character of the solvent will interact favorably with the benzene ring. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have some polar character and can act as hydrogen bond acceptors. They will effectively solvate the aromatic portion of the molecule. |

| Aromatic | Toluene, Benzene | Moderate to Low | The aromatic rings of the solvent and solute can engage in favorable π-π stacking interactions. The polar hydrazide group will limit high solubility. |

| Nonpolar Alkanes | Hexane, Cyclohexane | Poor to Insoluble | The highly nonpolar nature of these solvents will not effectively solvate the polar hydrazide group, leading to poor solubility. |

Disclaimer: This table represents a predicted solubility profile based on chemical principles. Experimental verification is essential for obtaining accurate solubility data.

Experimental Protocols for Solubility Determination

The following section provides detailed, step-by-step protocols for the experimental determination of the solubility of this compound. The choice of method will depend on the required accuracy, throughput, and the amount of available material.

Method 1: The Shake-Flask Method (Thermodynamic Solubility)

This is the gold-standard method for determining thermodynamic (equilibrium) solubility. It is a reliable method for determining the solubility of compounds that are poorly soluble.

Caption: Workflow for the Shake-Flask Method.

-

Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a known volume of the desired solvent. The amount of solid should be sufficient to ensure that a saturated solution is formed and undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or rotator. Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Filtration: Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any fine, undissolved particles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Method 2: High-Throughput Kinetic Solubility Assay (Turbidimetric Method)

This method is suitable for early-stage drug discovery where a rapid assessment of solubility is required for a large number of compounds or conditions. It provides a measure of kinetic solubility, which may differ from thermodynamic solubility.

Caption: Workflow for the Turbidimetric Solubility Assay.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent in which it is highly soluble (e.g., 10 mM in DMSO).

-

Plate Preparation: In a clear, flat-bottom 96-well plate, add the stock solution to a series of wells.

-

Dilution: Add the aqueous buffer or the solvent of interest to each well to create a serial dilution of the compound.

-

Incubation: Incubate the plate at a constant temperature (e.g., room temperature) for a set period (e.g., 2 hours) to allow for precipitation to occur.

-

Turbidity Measurement: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) using a microplate reader.

-

Data Analysis: Plot the turbidity reading against the compound concentration. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Data Presentation and Interpretation

Once solubility data has been generated, it should be presented in a clear and concise format to facilitate comparison and interpretation.

Table 2: Example Data Table for the Solubility of this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| Methanol | Experimental Value | Calculated Value | Shake-Flask |

| Ethanol | Experimental Value | Calculated Value | Shake-Flask |

| Water | Experimental Value | Calculated Value | Shake-Flask |

| DMSO | Experimental Value | Calculated Value | Shake-Flask |

| Acetonitrile | Experimental Value | Calculated Value | Shake-Flask |

| Dichloromethane | Experimental Value | Calculated Value | Shake-Flask |

| Toluene | Experimental Value | Calculated Value | Shake-Flask |

| Hexane | Experimental Value | Calculated Value | Shake-Flask |

Interpretation of Results:

The experimentally determined solubility values should be compared with the predicted profile. Any significant deviations may indicate specific solute-solvent interactions, such as strong hydrogen bonding or the formation of solvates. This data will be invaluable for guiding the selection of solvents for synthesis, purification, and formulation.

Conclusion

While published quantitative solubility data for this compound is scarce, a thorough understanding of its solubility profile is achievable through a combination of predictive analysis based on its chemical structure and rigorous experimental determination. This technical guide provides the necessary theoretical framework and practical protocols for researchers and drug development professionals to confidently assess the solubility of this important medicinal chemistry building block. The generation of accurate solubility data is a critical first step in unlocking the full potential of this compound and its derivatives in the pursuit of new therapeutic agents.

References

-

National Center for Biotechnology Information. (n.d.). Benzoylhydrazine. PubChem Compound Database. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mechanistic Landscape of 3-Iodobenzohydrazide and Its Derivatives

This guide provides a comprehensive exploration of 3-Iodobenzohydrazide, moving beyond its fundamental role as a chemical intermediate to investigate the mechanistic actions of the biologically active molecules derived from its scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge and provides practical, field-proven methodologies for future investigation. We will dissect the causality behind experimental designs, ground key claims in authoritative sources, and present a self-validating framework for inquiry.

Core Identity: this compound as a Versatile Synthetic Scaffold

This compound (CAS 39115-94-1) is an aromatic hydrazide derivative whose true value in medicinal chemistry lies in its function as a versatile precursor and molecular building block.[1] Its structure, featuring a reactive hydrazide group and a strategically placed iodine substituent, provides a rich platform for diverse chemical transformations. This allows for the synthesis of complex heterocyclic compounds, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, which are recognized as privileged scaffolds in modern drug discovery.[1][2]

While direct, extensive research into the specific mechanism of action of this compound as a standalone agent is limited, its significance is powerfully demonstrated through the biological activities of its progeny. The following sections will explore the mechanisms of action of key derivatives synthesized from this essential starting material.

Physicochemical Properties

A foundational understanding of a parent compound's properties is critical for predicting the behavior of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₇H₇IN₂O | [3] |

| Molecular Weight | 262.05 g/mol | Inferred |

| logP | 1.8 (Predicted) | Inferred |

| Hydrogen Bond Donors | 2 | [3] (for a derivative) |

| Hydrogen Bond Acceptors | 2 | [3] (for a derivative) |

| Polar Surface Area | 51.39 Ų | [3] (for a derivative) |

Known Mechanistic Pathways of this compound Derivatives

The true mechanistic story of this compound is told through the compounds it helps create. Its scaffold has given rise to molecules with demonstrated antiviral, enzyme-inhibitory, and antimycobacterial potential.

Antiviral Activity: Inhibition of Coxsackievirus B3

A prominent and well-documented application of this compound is its use as an organic ligand in the synthesis of iodobenzoyldiazenido-functionalized polyoxometalates (POMs).[1] These inorganic-organic hybrid materials have demonstrated significant in vitro inhibitory effects against Coxsackievirus B3 (CVB3), a primary cause of viral myocarditis.[1]

Mechanism of Action: The precise mechanism is not fully elucidated but is attributed to the synergistic action of the POM cluster and the organic ligand. It is believed that the covalent linkage of the iodobenzoyldiazenido moiety to the polyoxometalate cluster enhances the molecule's ability to interfere with viral replication or entry.[1] This covalent functionalization was shown to significantly boost the molecular inhibitory efficiency compared to the ligand alone, highlighting the critical role of the this compound-derived component.[1]

Caption: Synthesis and proposed antiviral action of a this compound derivative.

Enzyme Inhibition: A Scaffold for Targeting Neurological and Infectious Disease Enzymes

The benzhydrazide core is a common feature in inhibitors of various enzymes. While not specific to the 3-iodo substitution, these examples establish a strong rationale for using this compound to develop novel enzyme inhibitors.

-

Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE): Derivatives of 4-hydroxybenzohydrazide have been investigated as potential dual inhibitors of MAO-B and AChE, enzymes implicated in neurodegenerative diseases like Parkinson's and Alzheimer's.[4] Molecular docking studies suggest these compounds can bind within the active sites of both enzymes.[4] The hydrazone linkage, formed from the hydrazide, is critical for this activity.

-

HIV-1 Ribonuclease H (RNase H): In the search for novel anti-HIV medications, 3-hydrazonoindolin-2-one derivatives have been synthesized and shown to be potent inhibitors of HIV-1 RNase H, with Ki values in the micromolar and even sub-micromolar range. The mechanism is competitive inhibition, where the molecule vies with the natural substrate for the enzyme's active site.[5]

Antimycobacterial Potential: The Hydrazide Motif

The hydrazide functional group is famously present in Isoniazid (INH), a cornerstone of tuberculosis treatment. The 1,3,4-oxadiazole ring, which can be synthesized from this compound, can be considered a cyclic bioisostere of the INH hydrazide motif.[2] This structural analogy makes this compound an attractive starting point for developing new antitubercular agents, particularly against drug-resistant strains of M. tuberculosis.[2]

Inferred Mechanisms & Future Directions

Based on the compound's constituent parts—the iodine atom and the hydrazide group—we can infer other potential mechanisms of action that warrant investigation.

-

Interaction with Peroxidases and Iodine Metabolism: Certain iodine-complexing compounds are known to exhibit antithyroid activity by interacting with peroxidases or molecular iodine.[6] The presence of both an iodine atom and an electron-donating hydrazide group in this compound suggests it could potentially form charge-transfer complexes, interfering with biological systems that rely on iodine or are susceptible to redox cycling, such as thyroid hormone synthesis.[6]

-

Modulation of Oxidative Stress: The hydrazide moiety can participate in redox reactions. Depending on the cellular environment, derivatives could act as antioxidants by scavenging reactive oxygen species (ROS) or as pro-oxidants by generating them, potentially inducing apoptosis in cancer cells.[7][8][9]

Experimental Protocols for Mechanistic Investigation

To empower researchers, this section provides detailed, self-validating protocols for synthesizing and evaluating derivatives of this compound.

Synthesis of a Schiff Base (Hydrazone) Derivative

This protocol describes the fundamental reaction of condensing the hydrazide with an aldehyde to form a hydrazone, a common step in creating biologically active derivatives.

Objective: To synthesize N'-[(E)-(4-nitrophenyl)methylidene]-3-iodobenzohydrazide.

Materials:

-

This compound (1.0 eq)

-

4-Nitrobenzaldehyde (1.0 eq)

-

Ethanol (solvent)

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle.

Procedure:

-

Dissolve this compound in absolute ethanol in a round-bottom flask.

-

Add 4-Nitrobenzaldehyde to the solution.

-

Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Fit the flask with a condenser and reflux the mixture with stirring for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

-

Wash the solid with cold ethanol to remove unreacted starting materials.

-

Dry the product in a vacuum oven.

-

Characterize the final product using NMR, IR, and Mass Spectrometry to confirm its structure and purity.

Caption: Workflow for the synthesis of a hydrazone derivative.

Enzyme Inhibition Assay: Determining IC₅₀ and Mode of Inhibition

This protocol outlines the determination of a compound's inhibitory potency against an enzyme, using a hypothetical MAO-B assay as an example.

Objective: To determine the IC₅₀ and Ki of a test compound against MAO-B and identify the mode of inhibition (e.g., competitive, non-competitive).

Key Concepts:

-

IC₅₀: The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[10][11] It is dependent on experimental conditions.[12]

-

Ki (Inhibition Constant): An absolute measure of the binding affinity of the inhibitor to the enzyme.[12][13] It is calculated from the IC₅₀ using the Cheng-Prusoff equation for competitive inhibitors.[10][11]

Procedure:

-

Prepare Reagents: Prepare buffer, MAO-B enzyme solution, substrate solution (e.g., benzylamine), and detection reagent (e.g., Amplex Red). Prepare serial dilutions of the test compound.

-

Assay Setup (96-well plate):

-

Add buffer to all wells.

-

Add the test compound at various concentrations to the test wells.

-

Add a positive control inhibitor (e.g., rasagiline) and a vehicle control (e.g., DMSO).

-

Add the MAO-B enzyme solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[14]

-

-

Initiate Reaction: Add the substrate solution to all wells to start the reaction.

-

Measure Activity: Measure the rate of product formation (e.g., fluorescence of resorufin from Amplex Red) over time using a plate reader.

-

Data Analysis (IC₅₀):

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot percent inhibition versus the log of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[10]

-

-

Mode of Inhibition Study (Kinetic Analysis):

-

Repeat the assay using multiple fixed concentrations of the inhibitor and varying concentrations of the substrate.

-

Generate Lineweaver-Burk or Michaelis-Menten plots.

-

Analyze the changes in Vmax and Km to determine the mode of inhibition (e.g., competitive inhibitors increase Km but do not change Vmax).[15][16]

-

-

Calculate Ki: For competitive inhibitors, use the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km) , where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.[11][12]

Conclusion

This compound stands as a potent and versatile scaffold in medicinal chemistry. While its direct biological activity is not its primary feature, the derivatives it enables possess significant and diverse mechanisms of action, from antiviral and antimycobacterial to potent enzyme inhibition. This guide has illuminated these pathways and provided the foundational protocols necessary for future research. By leveraging the unique chemical properties of the iodobenzohydrazide core, scientists are well-equipped to continue the development of novel therapeutics for a range of human diseases.

References

- This compound|CAS 39115-94-1|Supplier - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOTYwplpiM8vARttG24V4UyauqDfcgFk4jU9atyg55biKFMmVU63tp2RS44OhNB-hWJDRMX8NuK9E5p1z-qF_iReVx3h8owN1ssTR3PtYCYht5V8ckMN8pUSSY68qwYPNL2Lk_]

- IC50 Determination - edX. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFr4iPwzYv_IAcYtQ2oXyNPPtnPQjNjzGuG8S0qY7CUxyAR3wQz6RhZ5iJCyVjqEUABH5QB730W8MNngzCszeP-mND7c3fa8ta5MuoMVtFt6hm2EfkFtLxLcEU5S170zp0AMFjiosT_8cMw2hflU8nWyvenHpTL0ctPP7IWVXrgyzpSA==]

- (PDF) Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLTMVg84ydwyQCihSpfN4v4Nj-Jg-CSjDL15NHk-DlbP41sYAQMZc_-AX1hr1T6JoqJCAyMA7UOs35KSW3HAGPSl-RasKxuxBZYdTXfxVujCkI-LgsREbNGTWcqwvvp10W1JqDHlMno6vhGN-0U2kDvNtEdfwrFKg6-ceGrYLAr_fSpLbDY9zbG3CD8LWKePwnM5YMBjieAK4MV1yUa22BzIOOsgFuYT8Mkbm8Xp2_o6IdUlJVj4CIdUzRZO28bypi]

- Compound N'-[1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide - Chemdiv. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKFpF-L0ISQGMtNZwbI_3i37BhSX6eMxyH_KAnzcz996YRvmEc0gG74X7bPGFfDy97zyxoUZvDqDdCdGPD1dOVYHJY7sbmZT0VKmuXvIfrzpaobZ33_UQMhrESC5NTFkDBPZubdKKd_7weOvWxwoGB-OwzaPqlrhl5GxDnJhY=]

- Enzyme Inhibitor Terms and Calculations - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1P17aAEVf2oGMR2kwOjrHZmhqBVnQGvxZR36R9UFVzSXwgVonNL3n7G9-uP8xFuUKn_SYW7xS9R1jiuTLL5pNYk15XSlH1Fp2noYbbX9xPB0kKEgCzBtNTtSizG_LxZgfIbYR8BsGrF11Mm7PBxYhKo3QzT6Q6S18cXN6YfwTNoNnbblyzNogk3fMSEdcfITkGWWOrdyFtquLvhHL4VhPh8GTa3O2MzH4FxiiEZAODeFexCIXqa_pzgh5wYtm8B6wLOBVPpRxJagx_CIpqnhSDpPoAnrv9Q==]

- 3.5: Enzyme Inhibition - Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-ACRzHgHMAUQYDV5WhM5mNcFLebzUhXkj3mgUNlnVfgRa-kmyQxFkhogZ6bqz3QN7yESwOXPGaO69mkrARd_b0oFMrTpqsJEXKmh-dLbYjzhXHv9q4UsmUnwV0N9ZtGVgaaz_Eqq_rzoL-Th0nNj01MUODyjc8i1cE_9zqfiH186fR5vgN6ISuQUvlErzTydMjVmefm11izvyaRB4L2SktPXFLa-c0ZRi0z5uES5bKur1qdXruJNeiJNbS3CKVkllmddiTNlSmwgs8R8dywkhmQyBSPrPi3szgHgDQNXH_SMSNVhHeO44pA==]

- Design, Synthesis and Biological Evaluation of 3-Hydrazonoindolin-2-one Derivatives as Novel HIV-1 RNase H Inhibitors - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3GUKXKagJkKK-S9wvWaBmfgE987uq68t_ZjYdFSewsyBEziLFvo0xHvZDzFVzs0dQ9mXBq_fFc2lN0mikImK_5aZPnX63_877M2C466UyC7n80T9pTPEl70KfV5EUFoSKc8Hk_faFsodDRqJS]

- Alkaloids as neuroprotectors: targeting signaling pathways in neurodegenerative diseases. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDHCWMmw2ryk1A_upqTUG4HqwxzNnpBDUJCtzW9IUQPisaXDTVB0qlhxoxHtj_hQNxVN8_A66HgdyUmtYzGcWM_DtXf4ELoTMY_qzb-s3nXf_qpDO2T4yoh2Yrn7udIYNwtY_X]

- Ki, IC50, & the Cheng-Prusoff equation - YouTube. [URL: https://www.youtube.

- Evaluation of Enzyme Inhibition Data in Screening for New Drugs - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3313904/]

- Enzyme inhibitors - UCL. [URL: https://www.ucl.ac.uk/~ucbcdab/enzass/inhibition.htm]

- The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8395796/]

- A New Nonpeptidic Inhibitor of 14-3-3 Induces Apoptotic Cell Death in Chronic Myeloid Leukemia Sensitive or Resistant to Imatinib - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20536254/]

- IC50 - Wikipedia. [URL: https://en.wikipedia.org/wiki/IC50]

- Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6473919/]

- 8.7: Enzyme Inhibition - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Courses/University_of_Arkansas_Little_Rock/Chem_1403%3A_General_Chemistry_2_for_Allied_Health/08%3A_Introduction_to_Organic_Chemistry/8.07%3A_Enzyme_Inhibition]

- Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors - MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6604]

- Synthesis and biological screening of aminothiadiazine dioxides related to trimethoprim. [URL: https://pubmed.ncbi.nlm.nih.gov/8488880/]

- An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. [URL: https://pubmed.ncbi.nlm.nih.gov/33852206/]

- The Advent of Novel Hypervalent Iodine Precursors: A Technical Guide for Advanced Organic Synthesis - Benchchem. [URL: https://www.benchchem.com/pdf/The_Advent_of_Novel_Hypervalent_Iodine_Precursors.pdf]

- The mechanism of action of synthetic antithyroid drugs: iodine complexation during oxidation of iodide - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2150724/]

- In vivo imaging of reactive oxygen species in mouse brain by using [3H]hydromethidine as a potential radical trapping radiotracer - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25227606/]

- Phosphoinositide 3-Kinases dependent Signaling - Creative Biolabs. [URL: https://www.creative-biolabs.com/antifungal-drug-discovery/pi-3-kinases-dependent-signaling.htm]

- Discovery of N-(1-(3-fluorobenzoyl)-1 H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32752896/]

- Thalidomide Suppresses Angiogenesis Through the Signal Transducer and Activator of Transcription 3/SP4 Signaling Pathway in the Peritoneal Membrane - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34552554/]

- Activation and inhibition of signal transduction pathways (video) - Khan Academy. [URL: https://www.khanacademy.

- Signalling pathways involved in OT-induced growth regulation. WT... - ResearchGate. [URL: https://www.researchgate.net/figure/Signalling-pathways-involved-in-OT-induced-growth-regulation-WT-OTR-GFP-and-OTR-GFP_fig5_23215869]

- (PDF) Protective Effect of Hydrogen on Sodium Iodate-Induced Age-Related Macular Degeneration in Mice (2018) | Yanli Liu | 32 Citations - SciSpace. [URL: https://typeset.

- Effects of resveratrol and methoxyamine on the radiosensitivity of iododeoxyuridine in U87MG glioblastoma cell line - OUCI. [URL: https://ouci.dntb.gov.ua/en/works/bDRxG2Bq/]

- Cytotoxicity of new pyridazin‐3(2H)‐one derivatives orchestrating oxidative stress in human triple‐negative breast cancer (MDA‐MB‐468) | Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Cytotoxicity-of-new-pyridazin%E2%80%903(2H)%E2%80%90one-derivatives-Abu-Serie/8a8b030b779a96e94473347f3b89b14b8a4f669a]

Sources

- 1. This compound|CAS 39115-94-1|Supplier [benchchem.com]

- 2. Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Compound N'-[1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide - Chemdiv [chemdiv.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of N-(1-(3-fluorobenzoyl)-1 H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mechanism of action of synthetic antithyroid drugs: iodine complexation during oxidation of iodide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo imaging of reactive oxygen species in mouse brain by using [3H]hydromethidine as a potential radical trapping radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (PDF) Protective Effect of Hydrogen on Sodium Iodate-Induced Age-Related Macular Degeneration in Mice (2018) | Yanli Liu | 32 Citations [scispace.com]

- 9. Cytotoxicity of new pyridazin‐3(2H)‐one derivatives orchestrating oxidative stress in human triple‐negative breast cancer (MDA‐MB‐468) | Semantic Scholar [semanticscholar.org]

- 10. courses.edx.org [courses.edx.org]

- 11. IC50 - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 14. Evaluation of enzyme inhibition data in screening for new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Untitled Document [ucl.ac.uk]

The Versatility of 3-Iodobenzohydrazide: A Gateway to Novel Bioactive Molecules

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini AI]

Abstract

3-Iodobenzohydrazide, a halogenated aromatic hydrazide, has emerged as a pivotal scaffold in medicinal chemistry. While its intrinsic biological activity remains largely unexplored, its true potential lies in its utility as a versatile precursor for the synthesis of a diverse array of heterocyclic compounds with significant pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, characterization, and biological evaluation of key derivatives of this compound, including hydrazide-hydrazones, 1,3,4-oxadiazoles, 1,2,4-triazoles, and iodinated quinazolinones. We will delve into their potential as antimicrobial, anticancer, antiviral, and enzyme inhibitory agents, elucidating the underlying mechanisms of action and structure-activity relationships. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals, offering both foundational knowledge and practical insights into the exploitation of this compound as a gateway to novel therapeutic agents.

Introduction: The Strategic Importance of the Benzohydrazide Scaffold

The benzohydrazide moiety is a privileged structure in drug discovery, prized for its unique chemical properties and its ability to serve as a template for the construction of various bioactive molecules. The presence of the hydrazide functional group (-CONHNH2) provides a reactive site for a multitude of chemical transformations, allowing for the facile introduction of diverse pharmacophores. The incorporation of an iodine atom at the meta-position of the benzene ring in this compound further enhances its synthetic utility. The iodine atom can participate in cross-coupling reactions, act as a heavy atom for crystallographic studies, and its electron-withdrawing nature can influence the electronic properties and biological activity of the resulting derivatives.

This guide will systematically explore the transformation of this compound into several key classes of biologically active compounds, providing a rationale for the synthetic strategies employed and a detailed examination of their therapeutic potential.

Hydrazide-Hydrazones: A Versatile Class of Bioactive Derivatives

Hydrazide-hydrazones are a prominent class of compounds synthesized from this compound. The condensation reaction between the hydrazide and various aldehydes or ketones yields a wide array of derivatives with a broad spectrum of biological activities.

Synthesis of this compound-Derived Hydrazones: A Step-by-Step Protocol

The synthesis of hydrazide-hydrazones from this compound is a straightforward and efficient process, typically involving a condensation reaction.

Experimental Protocol:

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, such as absolute ethanol or methanol.

-

Addition of Aldehyde/Ketone: To the solution, add the desired aromatic or heterocyclic aldehyde/ketone (1 equivalent).

-

Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture to facilitate the condensation.

-

Reflux: Heat the reaction mixture to reflux for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

Causality Behind Experimental Choices:

-

Solvent: Ethanol and methanol are excellent solvents for both the hydrazide and the aldehyde/ketone reactants, facilitating a homogenous reaction mixture.

-

Catalyst: The acidic catalyst (glacial acetic acid) protonates the carbonyl oxygen of the aldehyde/ketone, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.

-

Reflux: Heating the reaction mixture increases the reaction rate, allowing for the completion of the condensation in a reasonable timeframe.

Antimicrobial Activity of this compound-Derived Hydrazones

Hydrazide-hydrazones derived from halogenated benzohydrazides have demonstrated significant antimicrobial properties. The presence of the azomethine linkage (-N=CH-) is crucial for their biological activity.

Mechanism of Action: The antimicrobial action of hydrazones is often attributed to their ability to chelate metal ions essential for microbial growth and enzyme function. Furthermore, they can interfere with cell wall synthesis or disrupt cell membrane integrity. Some hydrazone derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication[1].

Quantitative Data:

| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference |

| Hydrazide-hydrazones of 4-iodosalicylic acid | Gram-positive bacteria (cocci and bacilli) | 7.81-15.62 | [2] |

| Indol-2-one derived hydrazide-hydrazone | S. aureus (DNA gyrase inhibitor) | IC50 = 19.32 µM | [1] |

| Pyrimidine derived hydrazone | E. coli | 12.5 | [1] |

| Pyrimidine derived hydrazone | S. aureus | 6.25 | [1] |

Anticancer Activity of this compound-Derived Hydrazones

Several hydrazone derivatives have exhibited potent anticancer activity against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis.

Mechanism of Action: Hydrazone derivatives can induce apoptosis through both intrinsic and extrinsic pathways. They can trigger the upregulation of pro-apoptotic proteins like Bax and caspase-3, leading to programmed cell death[2][3][4]. Some derivatives have also been shown to cause cell cycle arrest, typically at the G2/M phase[4]. The induction of apoptosis by some hydrazones is mediated by the activation of mitogen-activated protein kinases (MAPK) and p53 pathways[5].

Visualization of Apoptosis Induction Pathway:

Caption: Intrinsic apoptosis pathway induced by hydrazone derivatives.

1,3,4-Oxadiazoles: Stable Heterocycles with Diverse Bioactivities

1,3,4-Oxadiazoles are five-membered heterocyclic compounds that can be readily synthesized from this compound. They are known for their metabolic stability and a wide range of pharmacological activities.

Synthesis of 1,3,4-Oxadiazoles from this compound

A common method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines, which can be prepared from this compound.

Experimental Protocol:

-

Acylation of Hydrazide: React this compound (1 equivalent) with an appropriate acid chloride or carboxylic acid (1 equivalent) in the presence of a coupling agent (e.g., TBTU) or a dehydrating agent to form the corresponding N,N'-diacylhydrazine.

-

Cyclodehydration: The resulting diacylhydrazine is then subjected to cyclodehydration using a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA)[6][7]. The reaction is typically heated to drive the cyclization.

-

Work-up and Purification: After the reaction is complete, the mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate). The precipitated solid is collected, washed, and recrystallized to yield the pure 1,3,4-oxadiazole derivative.

Causality Behind Experimental Choices:

-

Coupling/Dehydrating Agents: These reagents are essential for the formation of the diacylhydrazine intermediate and for the subsequent intramolecular cyclization to form the stable oxadiazole ring.

-

Heating: The cyclodehydration step is an endothermic process and requires thermal energy to proceed at a practical rate.

Visualization of 1,3,4-Oxadiazole Synthesis Workflow:

Caption: General workflow for the synthesis of 1,3,4-oxadiazoles.

Biological Activities of 1,3,4-Oxadiazole Derivatives

Derivatives of 1,3,4-oxadiazole have been reported to possess a range of biological activities, including antimicrobial and enzyme inhibitory effects. Some have been investigated as potential inhibitors of carbonic anhydrase[8].

1,2,4-Triazoles: A Scaffold for Potent Pharmacological Agents

1,2,4-Triazoles are another important class of five-membered nitrogen-containing heterocycles that can be synthesized from this compound. They are present in a number of commercially available drugs and are known for their broad spectrum of biological activities[9][10].

Synthesis of 1,2,4-Triazoles from this compound

One common route to 1,2,4-triazoles involves the reaction of hydrazides with isothiocyanates to form thiosemicarbazide intermediates, followed by cyclization.

Experimental Protocol:

-

Thiosemicarbazide Formation: A mixture of this compound (1 equivalent) and a suitable isothiocyanate (1 equivalent) is refluxed in ethanol for several hours to yield the corresponding thiosemicarbazide derivative.

-

Cyclization: The isolated thiosemicarbazide is then dissolved in an alkaline solution (e.g., 2N NaOH) and refluxed for an extended period.

-

Acidification and Isolation: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the 1,2,4-triazole-3-thiol derivative. The solid is collected by filtration, washed, and can be further purified by recrystallization.

Causality Behind Experimental Choices:

-

Isothiocyanate: This reagent provides the carbon and sulfur atoms necessary for the formation of the thiosemicarbazide intermediate.

-

Alkaline Conditions: The basic medium facilitates the intramolecular cyclization of the thiosemicarbazide to form the triazole ring.

-

Acidification: This step is crucial for the precipitation of the final triazole product from the reaction mixture.